molecular formula C7H9Br2NO B6189910 3-(aminomethyl)-5-bromophenol hydrobromide CAS No. 2680534-84-1

3-(aminomethyl)-5-bromophenol hydrobromide

Cat. No.: B6189910
CAS No.: 2680534-84-1
M. Wt: 283
InChI Key:
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Description

3-(aminomethyl)-5-bromophenol hydrobromide is an organic compound that features a bromine atom, an aminomethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-5-bromophenol hydrobromide typically involves the bromination of a phenol derivative followed by the introduction of an aminomethyl group. One common method involves the bromination of 3-methylphenol using bromine in the presence of a catalyst to yield 3-bromomethylphenol. This intermediate is then reacted with ammonia or an amine to introduce the aminomethyl group, forming 3-(aminomethyl)-5-bromophenol. The final step involves the conversion of this compound to its hydrobromide salt by treatment with hydrobromic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-bromophenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(aminomethyl)-5-bromophenol hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-5-bromophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)-5-bromophenol hydrobromide is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with chlorine or fluorine. This can lead to different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-5-bromophenol hydrobromide involves the reaction of 3-bromo-5-nitrophenol with formaldehyde and ammonium chloride, followed by reduction of the resulting nitro compound to the corresponding amine using sodium dithionite, and finally, conversion of the amine to the hydrobromide salt using hydrobromic acid.", "Starting Materials": [ "3-bromo-5-nitrophenol", "formaldehyde", "ammonium chloride", "sodium dithionite", "hydrobromic acid" ], "Reaction": [ "Step 1: React 3-bromo-5-nitrophenol with formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide to form 3-(aminomethyl)-5-nitrophenol.", "Step 2: Reduce the nitro group of 3-(aminomethyl)-5-nitrophenol to the corresponding amine using sodium dithionite in the presence of a base such as sodium hydroxide.", "Step 3: Convert the amine to the hydrobromide salt using hydrobromic acid." ] }

CAS No.

2680534-84-1

Molecular Formula

C7H9Br2NO

Molecular Weight

283

Purity

95

Origin of Product

United States

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